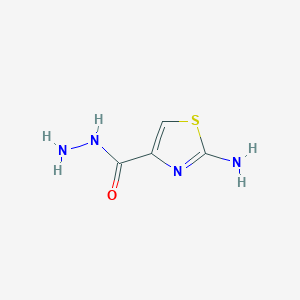

2-Amino-1,3-thiazole-4-carbohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Amino-1,3-thiazole-4-carbohydrazide is a heterocyclic compound containing a thiazole ring, which is a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1,3-thiazole-4-carbohydrazide typically involves the reaction of thiosemicarbazide with α-haloketones under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring . The reaction conditions often include the use of solvents like ethanol or methanol and a base such as sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Análisis De Reacciones Químicas

Oxidation Reactions

2-Amino-1,3-thiazole-4-carbohydrazide undergoes oxidation to form sulfoxides or sulfones. This reaction is mediated by oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA).

-

Sulfoxide formation : Occurs under mild oxidative conditions (e.g., H₂O₂ in acetic acid at 0–25°C).

-

Sulfone formation : Requires stronger oxidants like mCPBA or potassium permanganate (KMnO₄) at elevated temperatures (60–80°C).

Mechanistic Insight :

The sulfur atom in the thiazole ring is the primary site of oxidation. Electron-donating groups (e.g., amino) enhance reactivity by stabilizing the transition state through resonance.

Condensation Reactions

The hydrazide moiety reacts with aldehydes or ketones to form Schiff bases, which are pivotal intermediates in medicinal chemistry.

Reaction Conditions:

-

Solvent: Ethanol or methanol.

-

Catalyst: Acidic (e.g., glacial acetic acid) or neutral conditions.

-

Temperature: Room temperature to reflux (40–80°C).

Example:

Reaction with benzaldehyde yields N'-(benzylidene)-2-amino-1,3-thiazole-4-carbohydrazide , confirmed by NMR and IR spectroscopy.

| Substrate | Product Structure | Application |

|---|---|---|

| Benzaldehyde | Schiff base with aromatic substitution | Antimicrobial agent precursor |

Cyclization Reactions

The compound participates in cyclodehydration reactions to form fused heterocycles, such as triazoles or thiadiazoles.

Key Pathways:

-

Triazole formation : Reacts with nitriles or orthoesters in the presence of POCl₃ or polyphosphoric acid (PPA).

-

Thiadiazole synthesis : Uses Lawesson’s reagent or phosphorus pentasulfide (P₂S₅) to introduce sulfur atoms.

Experimental Data :

Cyclization with P₂S₅ in dry toluene at 110°C produces 5-(2-aminothiazol-4-yl)-1,3,4-thiadiazol-2-amine in 65–72% yield.

Nucleophilic Substitution

The amino group on the thiazole ring facilitates nucleophilic attacks, enabling:

-

Acylation : Reaction with acyl chlorides (e.g., acetyl chloride) to form amides.

-

Alkylation : Use of alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃/DMF).

Example :

Acylation with acetyl chloride yields 2-acetamido-1,3-thiazole-4-carbohydrazide , characterized by a downfield shift in the NH proton (δ = 10.2 ppm in ¹H NMR).

Complexation with Metal Ions

The carbohydrazide group acts as a bidentate ligand, coordinating with transition metals like Cu(II), Fe(III), and Zn(II).

Reductive Amination

The hydrazide group undergoes reductive amination with ketones in the presence of sodium cyanoborohydride (NaBH₃CN), forming secondary amines.

Case Study :

Reaction with cyclohexanone produces N-cyclohexyl-2-amino-1,3-thiazole-4-carbohydrazide , a potential antitubulin agent .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

The derivatives of 2-amino-1,3-thiazole-4-carbohydrazide have shown promising antimicrobial properties. Research indicates that these compounds exhibit significant activity against a range of pathogenic microorganisms, including bacteria and fungi.

- Bacterial Inhibition : Studies have demonstrated that certain derivatives possess strong antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, compounds have been evaluated using the disc diffusion method against Staphylococcus aureus and Escherichia coli, showing notable inhibition zones .

- Fungal Activity : The antifungal efficacy of these derivatives has also been documented. Certain compounds displayed high activity against fungi such as Aspergillus niger and Candida albicans, with minimum inhibitory concentrations (MIC) comparable to standard antifungal agents like fluconazole .

Anticancer Properties

The anticancer potential of this compound derivatives has garnered considerable attention in recent years. These compounds have been tested against various cancer cell lines, revealing their ability to inhibit tumor growth through several mechanisms.

- Cell Line Studies : In vitro studies on human cancer cell lines such as MCF-7 (breast cancer) and HepG-2 (liver cancer) have shown that specific derivatives can induce apoptosis and inhibit cell proliferation effectively. For example, some derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .

- Mechanisms of Action : The anticancer effects are attributed to various mechanisms, including inhibition of key enzymes involved in cancer cell proliferation and disruption of DNA synthesis pathways. Molecular docking studies suggest that these compounds can bind effectively to targets such as dihydrofolate reductase, which is crucial for nucleotide synthesis .

Agricultural Applications

The compound has also been explored for its potential use in agricultural chemistry as a pesticide or fungicide.

- Fungicidal Activity : A series of derivatives were synthesized and tested for their fungicidal properties against plant pathogens. The results indicated that many compounds exhibited strong activity at concentrations as low as 50 µg/mL, making them suitable candidates for developing new agricultural pesticides .

- Development of Novel Pesticides : The structure of this compound serves as a valuable scaffold for designing novel pesticides that can target specific fungal pathogens while minimizing toxicity to non-target organisms .

Summary of Findings

The following table summarizes key findings regarding the applications of this compound:

| Application Area | Activity Type | Notable Findings |

|---|---|---|

| Antimicrobial | Bacterial | Effective against Staphylococcus aureus and Escherichia coli |

| Fungal | High antifungal activity against Aspergillus niger and Candida albicans | |

| Anticancer | Cell Proliferation | Induces apoptosis in MCF-7 and HepG-2 cell lines |

| Mechanisms | Inhibits dihydrofolate reductase; affects DNA synthesis | |

| Agricultural Chemistry | Fungicidal | Strong activity at low concentrations (50 µg/mL); potential for new pesticides |

Mecanismo De Acción

The mechanism of action of 2-Amino-1,3-thiazole-4-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes or interfere with the replication of microbial DNA . The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparación Con Compuestos Similares

Similar Compounds

Some compounds similar to 2-Amino-1,3-thiazole-4-carbohydrazide include:

- 2-Amino-1,3-thiazole-4-carboxamide

- 2-Amino-1,3-thiazole-4-carboxylic acid

- 2-Amino-1,3-thiazole-4-carboxaldehyde

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Actividad Biológica

2-Amino-1,3-thiazole-4-carbohydrazide is a compound belonging to the thiazole family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in drug discovery and development.

Overview of Biological Activity

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : It has shown effectiveness against various bacterial and fungal strains.

- Anticancer Properties : The compound has been investigated for its ability to inhibit cancer cell proliferation.

- Enzyme Inhibition : It interacts with several enzymes, potentially modulating their activity.

The biological effects of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound acts as a ligand for various enzymes, including those involved in nucleotide synthesis and cellular signaling pathways. For example, it has been reported to inhibit inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for guanosine nucleotide synthesis, which is vital for cancer cell proliferation and viral replication.

- Cell Cycle Modulation : Studies indicate that derivatives of this compound can induce cell cycle arrest in cancer cells. Specifically, it has been shown to affect the extracellular signal-regulated kinase (ERK) pathway and influence cell cycle phases in non-small cell lung carcinoma cells.

- Biochemical Pathways : The compound's solubility in various solvents suggests that its action may vary depending on the chemical environment. Its interactions with purine and pyrimidine ribonucleotide pools have been observed in L1210 ascites cells.

Antimicrobial Activity

A study highlighted that this compound exhibits significant antimicrobial activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These results suggest that the compound could serve as a lead for developing new antimicrobial agents .

Anticancer Activity

In vitro studies have shown that this compound significantly reduces cell viability in various cancer cell lines. For instance:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| HCT-116 (Colon Cancer) | 30 |

| A549 (Lung Cancer) | 20 |

These findings indicate its potential as an anticancer agent by targeting specific cellular pathways .

Study on Anticancer Effects

A recent study evaluated the anticancer effects of this compound on LoVo tumor cells. The compound was found to significantly reduce cell viability below 50% at concentrations of 200 µM after 24 hours of treatment. Additionally, it caused an increase in the G0/G1 phase population while reducing the S phase population, indicating its role in cell cycle arrest .

Enzyme Inhibition Study

Another investigation focused on the enzyme inhibition properties of this compound. It was found to effectively inhibit key protein kinases such as EGFR and CDK2, which are critical in cancer progression. The study demonstrated that these interactions could lead to reduced tumor growth in xenograft models .

Propiedades

IUPAC Name |

2-amino-1,3-thiazole-4-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4OS/c5-4-7-2(1-10-4)3(9)8-6/h1H,6H2,(H2,5,7)(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHVLFJLFNMWTBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.